molecular formula C14H10N4O5 B2608989 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1021074-76-9

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Katalognummer: B2608989
CAS-Nummer: 1021074-76-9
Molekulargewicht: 314.257
InChI-Schlüssel: HFBTVPZXIDNSDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at position 5 and a 3-methylisoxazole-5-carboxamide moiety at position 2. This structure combines electron-rich aromatic systems (benzodioxole and isoxazole) with a rigid oxadiazole scaffold, which is known for metabolic stability and hydrogen-bonding capabilities.

Eigenschaften

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c1-7-4-11(23-18-7)12(19)15-14-17-16-13(22-14)8-2-3-9-10(5-8)21-6-20-9/h2-5H,6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBTVPZXIDNSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Introduction of the benzo[d][1,3]dioxole moiety: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzo[d][1,3]dioxole group to the oxadiazole ring.

    Formation of the isoxazole ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final coupling to form the carboxamide: The final step involves coupling the isoxazole derivative with an amine to form the carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, which can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the oxadiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against various cancer cell lines, indicating its potential as an anticancer agent . Additionally, its ability to modulate specific biological pathways makes it a candidate for the treatment of other diseases, such as inflammatory and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Wirkmechanismus

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects.

Molecular Targets and Pathways

    Enzymes: The compound targets enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Receptors: It can also bind to specific receptors on the cell surface, modulating signal transduction pathways that regulate cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous molecules containing benzodioxole, oxadiazole, isoxazole, or related heterocycles. Key parameters include molecular weight, substituents, physical properties, and reported biological activities.

Table 1: Structural and Physical Properties of Benzo[d][1,3]dioxol-5-yl-containing Compounds

Compound Name/ID Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (If Reported) Reference
Target Compound 1,3,4-Oxadiazole C₁₄H₁₀N₄O₅* 338.26* Not reported 3-Methylisoxazole-5-carboxamide Hypothesized enzyme inhibition N/A
5a (Compound from ) 1,2,4-Triazol C₁₄H₁₁N₃O₃ 293.26 230–231 1H-1,2,4-Triazol-1-yl Not reported
5b (Compound from ) Thiazol C₁₅H₁₂N₂O₃S 324.34 Not reported Thiazol-2-yl Not reported
ASN90 () Piperazine, Thiadiazole C₁₉H₂₁N₅O₃S 431.47 Not reported 1-(Benzo[d][1,3]dioxol-5-yl)ethyl O-GlcNAcase inhibitor
11i (Compound from ) Xanthenone, Isoxazole C₂₁H₂₁N₃O₄ 379.41 210–211 5-Amino-3-methylisoxazole Not reported
Compound 3 () Pyrazole C₂₃H₂₄N₄O₅ 436.46 176 tert-Butyl, Benzoyl Anticonvulsant activity

*Estimated based on structural analysis.

Key Observations:

Structural Diversity: The target compound’s 1,3,4-oxadiazole core distinguishes it from triazoles (5a, ), thiazoles (5b, ), and piperazine-thiadiazole hybrids (ASN90, ). The 3-methylisoxazole group contrasts with amino-substituted isoxazoles (11i, ) and pyrazole derivatives (), which may alter binding affinity in enzyme targets.

Physical Properties: The target compound’s estimated molecular weight (338.26 g/mol) falls within the range of drug-like molecules (Lipinski’s rule: <500 g/mol), similar to 5a (293.26 g/mol) and 5b (324.34 g/mol) .

Biological Activity: ASN90 (), a benzodioxole-containing thiadiazole-piperazine hybrid, demonstrates multimodal activity against tau and α-synucleinopathies via O-GlcNAcase inhibition . This suggests the target compound’s benzodioxole-oxadiazole scaffold could similarly target neurodegenerative pathways. Pyrazole derivatives () with benzodioxole groups exhibit anticonvulsant properties, hinting at neurological applications for the target compound .

Synthetic Feasibility :

  • Suzuki coupling (used in for compound 5h) and carbodiimide-mediated amidation () are viable routes for synthesizing the target compound’s carboxamide and benzodioxole linkages .

Biologische Aktivität

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing research on its biological properties, including immunomodulatory effects, anticancer activity, and antimicrobial properties.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety.
  • An oxadiazole ring.
  • A methylisoxazole unit.
  • A carboxamide functional group.

This unique arrangement may contribute to its diverse biological activities.

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including compounds similar to this compound, exhibit significant immunomodulatory properties. For instance:

  • Inhibition of Humoral Immune Response : Studies have shown that related compounds can inhibit the humoral immune response in vitro and stimulate the inductive phase of delayed-type hypersensitivity (DTH) in vivo, while suppressing the eliciting phase .
  • Cytokine Production : The compound has been linked to reduced production of pro-inflammatory cytokines such as TNFα in human blood cultures .

Anticancer Activity

The anticancer potential of isoxazole derivatives has been highlighted in various studies:

  • Cytotoxicity against Cancer Cell Lines : Similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The mechanism often involves the induction of apoptosis through caspase activation and modulation of NF-kB signaling pathways .
Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis via caspase activation
A54920NF-kB pathway modulation
HepG225Induction of cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of related isoxazole derivatives have also been explored:

  • Activity Against Bacterial Strains : Compounds similar to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized below:
Bacterial Strain MIC (µg/mL)
Bacillus subtilis32
Escherichia coli64

Case Studies

Several studies provide insights into the biological activities of this compound and its analogs:

  • Immunosuppressive Activity : A study demonstrated that a related isoxazole derivative significantly inhibited antibody production in immunocompromised mice treated with cyclophosphamide. The compound promoted recovery of immune responses compared to controls .
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines indicated that specific derivatives led to significant reductions in cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the oxadiazole core, followed by amide coupling. Key steps include:

  • Cyclization : Use of dehydrating agents (e.g., POCl₃) and catalysts (e.g., triethylamine) to form the oxadiazole ring .
  • Amide Coupling : Carbodiimide-based reagents (e.g., DCC) for coupling benzo[d][1,3]dioxole derivatives with isoxazole-carboxylic acid intermediates .
  • Optimization : Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .
    • Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acid) are crucial for yields >75% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-spectroscopic validation is essential:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methylisoxazole protons at δ 2.4–2.6 ppm, oxadiazole carbons at δ 155–160 ppm) .
  • IR : Peaks at 1670–1690 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-O-C in benzo[d][1,3]dioxole) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical m/z (e.g., ~356.08) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Standardized assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the benzo[d][1,3]dioxole (e.g., nitro or methoxy groups at C5) and isoxazole (e.g., tert-butyl vs. methyl) to assess potency shifts .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities with targets like tubulin or DNA topoisomerase II .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (oxadiazole O, isoxazole N-O) using Schrödinger Suite .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., mouse/human CYP450 isoforms) to rule out false negatives .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Q. What strategies are recommended for evaluating in vivo efficacy and toxicity?

  • Methodological Answer :

  • Animal Models : Xenograft mice (e.g., HCT-116 colorectal tumors) dosed at 10–50 mg/kg/day for 21 days .
  • Toxicity Metrics : Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and hematological parameters .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability (F%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.